2-Methylbenzo[d]oxazole-7-carbaldehyde
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Overview
Description
2-Methylbenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of benzoxazole, which is a significant moiety in various natural products, pharmaceutical compounds, and optical materials . The compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 7-position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Methylbenzo[d]oxazole-7-carbaldehyde involves the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction of N-phenylacetamides . The reaction is carried out in the presence of palladium acetate (Pd(OAc)2), potassium persulfate (K2S2O8), and trifluoromethanesulfonic acid (TfOH). The desired product is obtained in moderate to excellent yields under these conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available substrates and catalytic systems to achieve efficient synthesis. The use of palladium-based catalytic systems is a common practice in industrial settings due to their effectiveness in facilitating C–H functionalization and C–O bond formation .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[d]oxazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: 2-Methylbenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylbenzo[d]oxazole-7-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzoxazole ring system can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the aldehyde group at the 7-position.
Benzoxazole-2-thiol: Contains a thiol group instead of a methyl group at the 2-position.
2-Methylbenzo[d]oxazole-6-carbaldehyde: The aldehyde group is at the 6-position instead of the 7-position.
Uniqueness
2-Methylbenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H7NO2 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 |
InChI Key |
FOBQOLLAQRZWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C=O |
Origin of Product |
United States |
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